Methiozolin

Übersicht

Beschreibung

Methiozolin is a novel herbicide primarily used for the control of annual bluegrass (Poa annua L.) in various turfgrasses. It is known for its unique mechanism of action and its effectiveness in both warm- and cool-season turfgrasses . This compound has been proposed to act as a pigment inhibitor via inhibition of tyrosine aminotransferases or as a cellulose biosynthesis inhibitor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methiozolin can be synthesized through a multi-step process. One of the key steps involves the reaction of 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-ylmethanol with 2,6-difluorobenzyl chloride (or bromide) in the presence of an alkali metal salt and a phase transfer catalyst in a water-organic solvent system at a temperature of 50 to 100°C . The organic layer is then concentrated and subjected to a purification process involving crystallization to obtain high-purity this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: Methiozolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Introduction to Methiozolin

This compound is a selective, systemic herbicide that has gained attention for its efficacy in controlling various weed species in turfgrass systems, particularly in golf course management. It is classified under the isoxazoline chemical family and has been recognized for its unique mode of action, which distinguishes it from traditional herbicides. This article explores the applications of this compound in agricultural and turf management, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound exists as two isomers: the (S)-isomer and the (R)-isomer, with the former demonstrating significant herbicidal activity. The proposed mechanisms of action include potential inhibition of tyrosine aminotransferase (TAT) and effects on cell wall biosynthesis, although recent studies suggest that this compound may act primarily as a fatty-acid synthesis inhibitor through thioesterase inhibition .

Key Findings on Mechanism of Action

- Fatty-Acid Synthesis Inhibition : this compound has shown physiological profiles similar to known fatty-acid synthesis inhibitors, indicating its potential role in disrupting lipid metabolism in target plants .

- Cell Wall Biosynthesis : While initially thought to inhibit cell wall biosynthesis, studies indicate that this may not be the primary mechanism, as this compound does not significantly affect cell elongation but rather inhibits cell proliferation .

Applications in Turf Management

This compound is primarily utilized for weed control in various turfgrass species, particularly in golf courses. Its selective nature allows for effective management of problematic weeds such as annual bluegrass (Poa annua), goosegrass (Eleusine indica), and smooth crabgrass (Digitaria ischaemum) without harming desirable turf species.

Efficacy Studies

- Annual Bluegrass Control : this compound has been effective in controlling annual bluegrass with reported efficacy rates ranging from 70% to 92% depending on application methods and environmental conditions .

- Goosegrass and Smooth Crabgrass Control : Sequential applications have shown improved control over single applications, with effectiveness reaching over 80% under optimal conditions .

Application Rates and Frequency

- Recommended Rates : Studies recommend application rates between 250 g ha⁻¹ to 1,000 g ha⁻¹ depending on the target weed species and turf type.

- Application Timing : Both pre-emergence and post-emergence applications have been explored, with pre-emergence applications showing better results for certain weeds .

| Weed Species | Application Rate (g ha⁻¹) | Control Efficacy (%) | Application Type |

|---|---|---|---|

| Annual Bluegrass | 500 - 1,000 | 70 - 92 | Post-emergence |

| Goosegrass | 250 - 500 | >80 | Sequential applications |

| Smooth Crabgrass | 125 - 500 | >80 | Pre-emergence |

Case Study 1: Golf Course Management

A study conducted on golf courses demonstrated that this compound could be applied safely on hybrid bermudagrass and creeping bentgrass putting greens without visible injury. The study highlighted that multiple applications were necessary for effective long-term control of annual bluegrass and other grassy weeds .

Case Study 2: Comparative Efficacy

Research comparing this compound with other herbicides revealed that while it provided satisfactory control of annual bluegrass, its performance was sometimes less than that of combination treatments involving other herbicides like bensulide and oxadiazon. This indicates the importance of integrated weed management strategies when using this compound .

Wirkmechanismus

Methiozolin exerts its herbicidal effects by inhibiting cell proliferation in meristematic tissue. It was initially proposed to inhibit tyrosine aminotransferases or cellulose biosynthesis, but further research indicated that this compound acts as an inhibitor of the mevalonic acid pathway . This pathway is crucial for the biosynthesis of various essential compounds in plants. This compound’s inhibition of this pathway leads to the arrest of meristematic growth and ultimately plant death .

Vergleich Mit ähnlichen Verbindungen

Cinmethylin: A known inhibitor of fatty-acid synthesis.

Lovastatin: Although not a herbicide, it has similar herbicidal symptomologies to methiozolin.

This compound’s unique mechanism of action and its effectiveness in controlling annual bluegrass make it a valuable tool in the turfgrass industry and a subject of ongoing scientific research.

Biologische Aktivität

Methiozolin is a novel isoxazoline herbicide primarily used for the selective control of annual bluegrass (Poa annua) and other troublesome grass weeds in turfgrass systems. Its biological activity has been the subject of extensive research, focusing on its mechanisms of action, efficacy against various weeds, and potential toxicological effects.

Key Findings:

- Inhibition of Root Growth : this compound significantly inhibits root growth in Arabidopsis thaliana, with a GR50 value of 8 nM and complete arrest of apical meristem growth at concentrations above 500 nM .

- Fatty Acid Synthesis : In experiments with Lemna aequinoctialis, this compound reduced fatty acid content, suggesting its role as a FAT inhibitor. However, no significant reduction was observed in A. thaliana seedlings .

- Comparative Efficacy : this compound's herbicidal activities were found to be more pronounced in certain grass species, such as Digitaria sanguinalis and Poa annua, particularly when applied at higher rates and through root absorption methods .

Efficacy Against Weeds

This compound has demonstrated varying levels of efficacy against different weed species under controlled conditions. Field studies indicate that its effectiveness can be influenced by application rates, timing, and the specific turf environment.

Efficacy Data Table:

| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) | Application Timing |

|---|---|---|---|

| Annual Bluegrass | 500 | 57 - 64 | October - December |

| Annual Bluegrass | 1000 | 70 - 79 | Sequential applications |

| Smooth Crabgrass | 250 - 500 | Acceptable control | Biweekly applications |

| Goosegrass | 30.4 | 90% reduction | Preemergence applications |

Toxicological Assessment

Toxicological studies have evaluated the safety profile of this compound in various animal models. Notably, acute neurotoxicity was observed at high doses in rats, but no significant developmental toxicity was reported at lower doses. The following key points summarize the findings:

Toxicological Findings:

- Dermal Toxicity : No evidence of dermal toxicity was noted in a 28-day study at limit doses .

- Neurotoxicity : Effects on locomotor activity were observed at doses ≥1000 mg/kg/day; however, no neuropathological effects were recorded .

- Developmental Toxicity : In pregnant rabbits, this compound administration led to abortions at the highest dose (500 mg/kg/day), while lower doses did not exhibit maternal or fetal toxicity .

Case Studies

Recent research has highlighted this compound's effectiveness in real-world applications:

- Field Trials in Golf Courses : A series of field trials conducted across multiple states demonstrated that this compound could effectively control annual bluegrass when applied sequentially at rates exceeding standard recommendations. For instance, in sand-based greens, control efficacy ranged from 70% to 79% depending on application frequency .

- Comparative Studies : Studies comparing racemic this compound to its enantiomers revealed that the (S)-isomer exhibited superior herbicidal activity against key grass weeds compared to the (R)-isomer, which showed negligible activity .

Eigenschaften

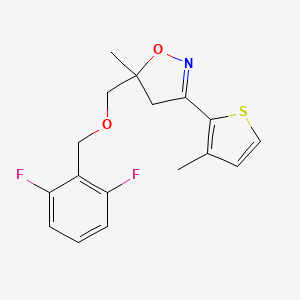

IUPAC Name |

5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c1-11-6-7-23-16(11)15-8-17(2,22-20-15)10-21-9-12-13(18)4-3-5-14(12)19/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJGICLTMWFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895800 | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403640-27-7 | |

| Record name | Methiozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403640-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiozolin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403640277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK1KZ980DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.